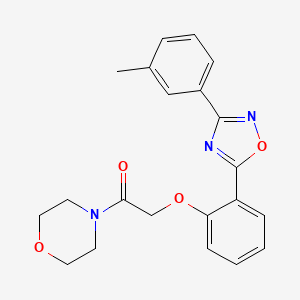
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide, also known as HQMMA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic drugs. HQMMA has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of various microorganisms, including bacteria and viruses. In addition, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide for laboratory experiments is its versatility. It can be synthesized using various methods and can be modified to produce derivatives with different properties. However, one limitation is that this compound can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological pathways.
Synthesis Methods
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-3-formylquinoline with m-toluidine in the presence of a reducing agent, such as sodium borohydride. Other methods involve the use of different aldehydes and amines to form the desired product. The synthesis of this compound requires careful attention to reaction conditions, such as temperature, pH, and solvent choice, to achieve high yields and purity.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial, anticancer, and antiviral properties. This compound has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit the formation of amyloid-beta plaques in the brain.
properties
IUPAC Name |
2-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-6-5-8-17(10-14)22(19(23)13-25-2)12-16-11-15-7-3-4-9-18(15)21-20(16)24/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVLREJJMZLVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


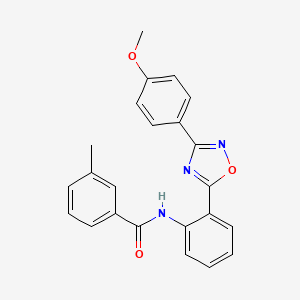
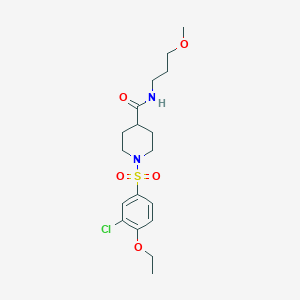
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)




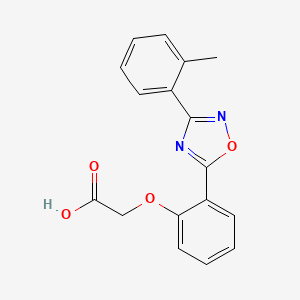
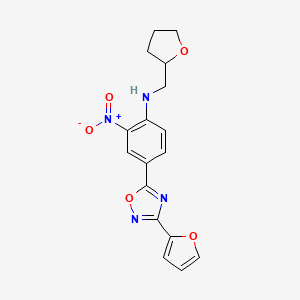
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)
